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molecular formula C24H23ClF3N B107563 Xaliproden hydrochloride CAS No. 90494-79-4

Xaliproden hydrochloride

Cat. No. B107563
M. Wt: 417.9 g/mol
InChI Key: WVHBEIJGAINUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06118006

Procedure details

6.25 ml of concentrated hydrochloric acid are added, with stirring, to a solution of 17.2 g of 1-[2-(2-naphthyl)ethyl]-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine base, obtained according to Example 1, in 200 ml of absolute ethanol. The resulting mixture is refluxed for 90 minutes, after which the solution is first filtered hot and then evaporated to remove about 100 ml of solvent. 20 ml of distilled water are added to the mixture, the temperature of the solution is brought to 75° C. and said solution is then cooled to 5° C. at a rate of 10° C. per hour. The mixture is kept at 5° C. for about one hour and the product is then collected by filtration and washed with a mixture of 32 ml of absolute ethanol and 3 ml of water. The product is dried under vacuum at 50° C. to give 1-[2-(2-naphthyl)ethyl]-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride.
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[CH2:12][CH2:13][N:14]1[CH2:19][CH:18]=[C:17]([C:20]2[CH:25]=[CH:24][CH:23]=[C:22]([C:26]([F:29])([F:28])[F:27])[CH:21]=2)[CH2:16][CH2:15]1>C(O)C>[ClH:1].[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[CH2:12][CH2:13][N:14]1[CH2:15][CH:16]=[C:17]([C:20]2[CH:25]=[CH:24][CH:23]=[C:22]([C:26]([F:29])([F:27])[F:28])[CH:21]=2)[CH2:18][CH2:19]1 |f:3.4|

Inputs

Step One
Name
Quantity
6.25 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
17.2 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CCN1CCC(=CC1)C1=CC(=CC=C1)C(F)(F)F
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is refluxed for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove about 100 ml of solvent
ADDITION
Type
ADDITION
Details
20 ml of distilled water are added to the mixture
CUSTOM
Type
CUSTOM
Details
is brought to 75° C.
FILTRATION
Type
FILTRATION
Details
the product is then collected by filtration
WASH
Type
WASH
Details
washed with a mixture of 32 ml of absolute ethanol and 3 ml of water
CUSTOM
Type
CUSTOM
Details
The product is dried under vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C1=C(C=CC2=CC=CC=C12)CCN1CCC(=CC1)C1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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